molecular formula C18H17ClN2O3 B11314287 5-[(2-chlorophenoxy)acetyl]-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

5-[(2-chlorophenoxy)acetyl]-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B11314287
M. Wt: 344.8 g/mol
InChI Key: LNJKOEYEZVEORK-UHFFFAOYSA-N
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Description

5-[2-(2-chlorophenoxy)acetyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzodiazepine core and a chlorophenoxyacetyl group. It has been studied for its biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2-chlorophenoxy)acetyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves multiple steps. One common method includes the reaction of 2-chlorophenoxyacetic acid with thionyl chloride to form 2-chlorophenoxyacetyl chloride . This intermediate is then reacted with 3-methyl-1,5-benzodiazepin-2-one under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, industrial methods would include purification steps like recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-[2-(2-chlorophenoxy)acetyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[2-(2-chlorophenoxy)acetyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has been explored for various scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the transient receptor potential melastatin member 4 (TRPM4) ion channel . This inhibition leads to the modulation of cellular ion homeostasis, which can have neuroprotective effects. The molecular targets include the TRPM4 channel, and the pathways involved are related to calcium ion regulation and membrane depolarization.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(2-chlorophenoxy)acetyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is unique due to its benzodiazepine core, which imparts specific biological activities not found in simpler chlorophenoxy compounds. Its selective inhibition of TRPM4 also distinguishes it from other compounds with similar structures .

Properties

Molecular Formula

C18H17ClN2O3

Molecular Weight

344.8 g/mol

IUPAC Name

5-[2-(2-chlorophenoxy)acetyl]-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

InChI

InChI=1S/C18H17ClN2O3/c1-12-10-21(15-8-4-3-7-14(15)20-18(12)23)17(22)11-24-16-9-5-2-6-13(16)19/h2-9,12H,10-11H2,1H3,(H,20,23)

InChI Key

LNJKOEYEZVEORK-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=CC=CC=C2NC1=O)C(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

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